BTK Enzyme Inhibition Potency of HZ-A-005
HZ-A-005 demonstrates potent inhibition of recombinant human BTK kinase activity with an IC50 of 2.5 nM [1]. This value is comparable to ibrutinib's reported IC50 of 0.5 nM in similar assays [2], confirming that HZ-A-005 achieves high potency without sacrificing activity at the primary target.
| Evidence Dimension | BTK enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.5 nM |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.5 nM |
| Quantified Difference | ~5-fold difference (both sub-5 nM range) |
| Conditions | Recombinant human BTK, mobility shift assay |
Why This Matters
Confirms that HZ-A-005 achieves potent BTK inhibition comparable to ibrutinib, ensuring efficacy at the primary target is not compromised by selectivity-enhancing modifications.
- [1] Huang W, et al. Bioorg Chem. 2020;105:104377. (IC50 = 2.5 nM reported in Section 'HZ-A-005 is a potent, selective and irreversible inhibitor of BTK'). View Source
- [2] Honigberg LA, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-13080. View Source
